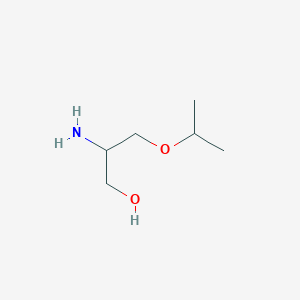

2-Amino-3-isopropoxypropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H15NO2 |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

2-amino-3-propan-2-yloxypropan-1-ol |

InChI |

InChI=1S/C6H15NO2/c1-5(2)9-4-6(7)3-8/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

LDZARZBJKVKKBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC(CO)N |

Origin of Product |

United States |

Structural Significance Within the β Amino Alcohol Class

The general structural framework of a β-amino alcohol consists of an amino group and a hydroxyl group separated by two carbon atoms. This arrangement is a key pharmacophore in many biologically active molecules and a valuable motif for chiral auxiliaries and ligands in asymmetric synthesis. nih.govnist.gov The specific structure of 2-Amino-3-isopropoxypropan-1-ol, featuring an isopropoxy group at the C-3 position, theoretically offers a distinct steric and electronic profile compared to simpler, unsubstituted β-amino alcohols like L-alaninol. nih.gov The bulky isopropoxy group could influence the molecule's conformational preferences and its interactions with other molecules, a property often exploited in the design of catalysts and pharmaceutical agents. However, without specific crystallographic or spectroscopic data from dedicated studies on this compound, any discussion of its precise structural significance remains speculative. researchgate.net

Overview of Research Trajectories in Organic Synthesis and Beyond

Research into β-amino alcohols typically follows several well-established trajectories. A primary focus is their synthesis, with common methods including the ring-opening of epoxides with amines and the reduction of α-amino acids or α-amino ketones. researchgate.net Chiral synthesis is of particular importance, as the stereochemistry of the amino and alcohol groups is often crucial for biological activity or for inducing stereoselectivity in chemical reactions. nih.govgoogle.com

Another significant area of research is the application of β-amino alcohols as chiral ligands for metal-catalyzed reactions or as organocatalysts themselves. nih.gov Their ability to form stable chelates with metal ions, combined with their inherent chirality, makes them effective tools for controlling the stereochemical outcome of a wide range of transformations. nih.gov

Furthermore, β-amino alcohol derivatives are frequently investigated for their potential biological activities. This structural motif is present in numerous pharmaceuticals, and the synthesis of new analogs is a common strategy in drug discovery. nih.gov

While these are the general research avenues for the β-amino alcohol class, there is no specific information available in the public domain that places 2-Amino-3-isopropoxypropan-1-ol within any of these research trajectories.

Justification for In Depth Academic Inquiry into 2 Amino 3 Isopropoxypropan 1 Ol

Epoxide Ring-Opening Strategies

The reaction of an epoxide with a nitrogen-based nucleophile is a fundamental and widely employed strategy for constructing the 1,2-amino alcohol motif. This approach is powerful due to the ready availability of diverse epoxide precursors and the high reactivity of the strained three-membered ring.

The direct reaction of an amine with an epoxide, known as aminolysis, is a straightforward method for preparing β-amino alcohols. For the synthesis of this compound, the logical precursor would be 2-(isopropoxymethyl)oxirane. The reaction involves the nucleophilic attack of an amine on one of the epoxide's carbon atoms, leading to the opening of the ring.

This reaction can be promoted by various catalysts or conducted under catalyst-free conditions. Lewis acids such as indium tribromide (InBr3) and calcium trifluoromethanesulfonate (B1224126) (Ca(OTf)2) have been shown to be effective in promoting the aminolysis of epoxides with high regio- and stereoselectivity. rroij.com Zinc(II) perchlorate (B79767) hexahydrate is another efficient catalyst for this transformation, affording β-amino alcohols in high yields under solvent-free conditions. organic-chemistry.org In some cases, the reaction proceeds efficiently without any catalyst, particularly when using water or polar mixed solvents as the medium. rroij.comorganic-chemistry.org For instance, heating an epoxide with an amine in water can lead to the desired β-amino alcohol with high selectivity and yield. rroij.com Solid acid catalysts, such as silica (B1680970) gel or heteropoly acids, have also been employed to facilitate the ring-opening of epoxides by amines under mild conditions. rroij.comorganic-chemistry.org

Table 1: Catalysts for Aminolysis of Epoxides

| Catalyst/Condition | Substrates | Key Features |

|---|---|---|

| Indium Tribromide (InBr3) | Various epoxides and aromatic amines | Mild, efficient, regio- and chemoselective. rroij.com |

| Calcium Triflate (Ca(OTf)2) | Various epoxides | Highly efficient with high regio- and stereoselectivity. organic-chemistry.org |

| Water (catalyst-free) | Various epoxides and aromatic amines | Environmentally friendly, high selectivity, and excellent yields. rroij.com |

| Silica Gel (solvent-free) | Various epoxides and amines | Efficient at room temperature. organic-chemistry.org |

| Heteropoly Acid | Epoxides and aromatic amines in water | Mild conditions, clean reaction, small quantity of catalyst needed. rroij.com |

A versatile, two-step alternative to direct aminolysis is the azidolysis of epoxides followed by the reduction of the resulting β-azido alcohol. This method is often preferred due to the high nucleophilicity of the azide (B81097) anion and the clean conversion of the azide group to a primary amine.

The first step involves the ring-opening of an epoxide using an azide source, typically sodium azide (NaN3). This reaction yields a β-azido alcohol with high regioselectivity. A novel and environmentally friendly approach utilizes a magnetic nanocatalyst, Fe3O4@SiO2@CS@POCl2-x, to facilitate the azidolysis of epoxides in acetonitrile. This catalyst promotes rapid azidation under reflux conditions.

In the second step, the intermediate β-azido alcohol is reduced to the corresponding β-amino alcohol. This reduction can be conveniently achieved in a one-pot procedure. After the initial azidolysis, the addition of water and continued heating can directly yield the β-amino alcohol. The hydroxyl and amine groups on the catalyst's chitosan (B1678972) surface are believed to facilitate this conversion. Alternatively, classic reduction methods, such as using triphenylphosphine (B44618) followed by hydrolysis, can be employed. mdpi.com

Table 2: One-Pot Synthesis of β-Amino Alcohols via Azidolysis using Fe3O4@SiO2@CS@POCl2-x Catalyst

| Epoxide Substrate | Reaction Time (Azidolysis) | Total Reaction Time (to Amino Alcohol) | Yield (%) |

|---|---|---|---|

| Styrene oxide | 15 min | 24 h | 94 |

| 1-Octene oxide | 45 min | 24 h | 90 |

| Propylene oxide | 30 min | 24 h | 92 |

| Cyclohexene oxide | 20 min | 24 h | 93 |

(Data synthesized from the general procedure described in Organic Chemistry Research, 2024)

Achieving enantioselectivity in the synthesis of β-amino alcohols is critical, and this is often accomplished by using chiral catalysts to control the epoxide ring-opening reaction. organicreactions.org This strategy can involve the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides. organicreactions.org

Copper-based catalysts have shown significant promise in this area. For example, the enantioselective ring-opening of racemic ethynyl (B1212043) epoxides with amines has been achieved using a copper catalyst in conjunction with a chiral phosphine (B1218219) ligand, (R)-DTBM-MeO-BIPHEP. acs.orgnih.gov This method produces chiral β-amino alcohols in high yields with up to 94% enantiomeric excess (ee). acs.orgnih.gov

Gallium heterobimetallic complexes have also been developed as effective catalysts. A complex formed from gallium, lithium, and chiral BINOL derivatives can promote the enantioselective ring-opening of meso-epoxides with nucleophiles, affording products with high enantioselectivity (up to 96% ee). acs.org Furthermore, chiral amino alcohol derivatives themselves can serve as organocatalysts for the enantioselective ring-opening of epoxides, achieving high yields and enantiomeric excesses (up to 97%). ulakbim.gov.tr

Table 3: Chiral Catalysts for Enantioselective Epoxide Ring Opening

| Catalyst System | Epoxide Type | Nucleophile | Enantiomeric Excess (ee) |

|---|---|---|---|

| Cu-(R)-DTBM-MeO-BIPHEP | Racemic ethynyl epoxides | Amines | Up to 94% acs.orgnih.gov |

| (R,R)-Ga-Li-linked-BINOL | meso-Epoxides | 4-Methoxyphenol | 66-96% acs.org |

| (R)-2-amino-1-butanol derivative | Racemic epoxides | Various | Up to 97% ulakbim.gov.tr |

Advanced Catalytic Approaches in Propanolamine (B44665) Synthesis

Beyond direct epoxide functionalization, advanced catalytic methods provide alternative and powerful routes to propanolamine structures. These include transfer hydrogenolysis and various transition metal-catalyzed reactions.

Catalytic transfer hydrogenolysis (CTH) is a valuable technique where hydrogen is transferred from a donor molecule (instead of using gaseous H2) to a substrate. mdpi.com This method has been specifically applied to the synthesis of isopropoxypropanol derivatives, which are key precursors to the target molecule.

In a notable study, glycerol (B35011) was selectively converted to 2-isopropoxy-propan-1-ol via CTH. mdpi.com The reaction utilized 2-propanol as the solvent, hydrogen donor, and a reactive coupling reagent. mdpi.com Heterogeneous catalysts, specifically noble metal ion-exchanged mordenite (B1173385) zeolites (such as RuMOR, RhMOR, and PdMOR), were effective in promoting this transformation at 140 °C under an inert atmosphere. mdpi.com This process is highly selective, generating 2-isopropoxy-propan-1-ol as the single major product, which contains the core isopropoxypropanol backbone required for this compound. mdpi.com 2-Propanol is recognized as an effective and selective hydrogen donor for the hydrogenolysis of various functional groups. researchgate.net

A broad range of transition metal-catalyzed reactions have been developed for the synthesis of amino alcohols, offering diverse pathways to these structures. These methods include asymmetric hydrogenations and reductive couplings.

Iridium and Rhodium Catalysis: Asymmetric hydrogenation and transfer hydrogenation are powerful tools. For instance, β-amino ketones can be selectively reduced to the corresponding γ-amino alcohols using either Ir-catalyzed asymmetric transfer hydrogenation (with 2-propanol as the hydrogen source) to yield anti-products or Rh-catalyzed asymmetric hydrogenation (with H2 gas) to yield syn-products. rsc.org

Copper Catalysis: Copper catalysts are particularly versatile in forming amino alcohols. Cu-catalyzed reductive coupling reactions have been developed for the highly diastereo- and enantioselective synthesis of chiral 1,2-aminoalcohols from aldehydes and allenamides. researchgate.net This method circumvents the problematic direct reduction of the aldehyde. Similarly, the Cu-catalyzed enantioselective aminoallylation of ketones provides access to important chiral 1,2-aminoalcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov Copper catalysis is also employed in asymmetric propargylic substitution reactions to furnish chiral γ-amino alcohols. nih.gov

Table 4: Examples of Transition Metal-Catalyzed Routes to Amino Alcohols

| Metal Catalyst | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Iridium (Ir) | Asymmetric Transfer Hydrogenation | β-Amino ketones | anti-γ-Amino alcohols rsc.org |

| Rhodium (Rh) | Asymmetric Hydrogenation | β-Amino ketones | syn-γ-Amino alcohols rsc.org |

| Copper (Cu) | Reductive Coupling | Aldehydes + Allenamides | Chiral 1,2-Amino alcohols researchgate.net |

| Copper (Cu) | Asymmetric Propargylic Substitution | Propargylic acetates + Amines | Chiral γ-Amino alcohols nih.gov |

| Copper (Cu) | Enantioselective Aminoallylation | Ketones + Allenamides | Chiral 1,2-Amino alcohols nih.gov |

Derivatization and Functionalization from Pre-existing Propane (B168953) Backbones

A common and versatile approach to constructing β-amino alcohols like this compound involves modifying a pre-existing three-carbon propane backbone. This is typically achieved by introducing the necessary isopropoxy and amino functionalities through strategic chemical transformations.

Strategies for Introducing Isopropoxy and Amino Functionalities

The introduction of isopropoxy and amino groups onto a propane backbone can be accomplished through several well-established reactions. A primary method is the ring-opening of epoxides. researchgate.net For instance, a suitable starting material would be an epoxide derived from a propane backbone, such as 2,3-epoxypropan-1-ol. The isopropoxy group can be introduced by reacting this epoxide with isopropanol (B130326) under basic or acidic conditions. Subsequently, the amino group can be installed via the ring-opening of the resulting isopropoxy-substituted epoxide with an amine source, such as ammonia (B1221849) or a protected amine equivalent. researchgate.net The regioselectivity of the epoxide opening is a crucial factor that can be controlled by the choice of reagents and reaction conditions. researchgate.net

Another strategy involves starting with a molecule that already contains one of the desired functionalities. For example, beginning with 1-isopropoxypropan-2-one, the amino group can be introduced through reductive amination. Alternatively, starting with a protected aminopropanol (B1366323) derivative, the isopropoxy group can be introduced via etherification. The choice of strategy often depends on the availability of starting materials and the desired stereochemistry of the final product.

Reductive Pathways for Amine Group Formation

Reductive amination is a powerful and widely used method for forming the amine group in β-amino alcohols. organic-chemistry.org This process typically involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. In the context of synthesizing this compound, a suitable precursor would be 1-isopropoxy-3-hydroxypropan-2-one. This ketone can be reacted with an ammonia source, and the resulting imine intermediate is then reduced using a variety of reducing agents.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). organic-chemistry.orgnih.gov More specialized and stereoselective reducing agents can also be utilized to control the stereochemistry of the newly formed amino group, which is often crucial for the biological activity of the final compound. For instance, the use of chiral auxiliaries or catalysts in the reductive amination process can lead to the formation of a single enantiomer of the desired β-amino alcohol. organic-chemistry.org An efficient, directed reductive amination of β-hydroxy-ketones allows for the stereoselective preparation of 1,3-syn-amino alcohols. organic-chemistry.org

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive, generally safe to handle. | Less reactive, may require acidic or basic catalysts. |

| Sodium Cyanoborohydride (NaBH₃CN) | Milder and more selective than NaBH₄, effective at neutral pH. | Highly toxic and generates hydrogen cyanide upon acidification. |

| Sodium Triacetoxyborohydride (STAB) | Mild, selective, and does not require pH control. | More expensive than other borohydrides. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Clean" reaction with water as the only byproduct. | Requires specialized high-pressure equipment, catalyst can be pyrophoric. rsc.org |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of β-amino alcohols aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions. nih.gov

Solvent-Free and Aqueous Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). semanticscholar.org For the synthesis of β-amino alcohols, several methods have been developed that operate under solvent-free or aqueous conditions. nih.govorganic-chemistry.org

Solvent-free reactions, often conducted by heating the neat reactants, can lead to higher reaction rates and easier product isolation. researchgate.net For example, the ring-opening of epoxides with amines can be efficiently catalyzed by solid acids like sulfated zirconia under solvent-free conditions, providing high yields and regioselectivity. researchgate.net Similarly, B₂O₃/Al₂O₃ has been shown to be an effective and recyclable catalyst for the same transformation at room temperature without a solvent. researchgate.net

Aqueous reaction conditions are also highly desirable from a green chemistry perspective. Water is a non-toxic, non-flammable, and inexpensive solvent. The aminolysis of epoxides has been successfully carried out in water, sometimes even without the need for a catalyst, to produce β-amino alcohols in excellent yields. organic-chemistry.org The use of water as a solvent can also facilitate catalyst recycling, particularly with water-soluble or phase-separable catalysts.

Recyclable Catalytic Systems

Heterogeneous catalysts, such as metal oxides and supported metal complexes, are advantageous because they can be easily separated from the reaction mixture by filtration and reused. researchgate.net For instance, graphite (B72142) oxide has been used as a heterogeneous and recyclable solid acid catalyst for the ring-opening of epoxides with amines under solvent-free conditions, affording β-amino alcohols in high yields with short reaction times. researchgate.net

Homogeneous catalysts can also be designed for recyclability. For example, catalysts can be immobilized on soluble polymers or in ionic liquids, allowing for their separation from the product and subsequent reuse. The use of bio-based catalysts, such as those derived from fruit waste, also represents a sustainable and recyclable option. nih.gov For example, a catalyst derived from Kinnow peel powder has been shown to be effective for the synthesis of β-amino alcohols and can be recycled multiple times with only a minor loss in activity. nih.gov

Table 2: Examples of Recyclable Catalysts for β-Amino Alcohol Synthesis

| Catalyst System | Reaction Conditions | Recyclability | Reference |

| Sulfated Zirconia (SO₄²⁻/ZrO₂) | Solvent-free, room temperature | Yes | researchgate.net |

| B₂O₃/Al₂O₃ | Solvent-free, room temperature | Yes | researchgate.net |

| Graphite Oxide | Solvent-free | Yes | researchgate.net |

| Kinnow Peel Powder (KPP) | Room temperature | Yes, with some loss of activity over cycles. | nih.gov |

Reactions at the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, readily participating in a variety of reactions.

Formation of Amide and Carbamate (B1207046) Derivatives

The amine group of this compound can react with carboxylic acids and their derivatives, such as acyl chlorides or anhydrides, to form stable amide bonds. This acylation reaction is fundamental in organic synthesis. The high stability of the resulting amide bond is attributed to resonance, which imparts a partial double bond character to the C-N bond. nih.gov The reaction with an acyl chloride, for instance, is typically rapid and results in the formation of an N-acylated derivative and hydrochloric acid.

Similarly, carbamate derivatives can be synthesized. The reaction of the amine with a chloroformate ester in the presence of a base yields the corresponding carbamate. This transformation is crucial for installing protecting groups on the nitrogen, a common strategy in multi-step organic synthesis.

The general schemes for these reactions are as follows:

Amide Formation: R-COCl (Acyl Chloride) + H₂N-R' → R-CONH-R' (Amide) + HCl

Carbamate Formation: R-OCOCl (Chloroformate) + H₂N-R' → R-OCONH-R' (Carbamate) + HCl

Where R' represents the 2-hydroxy-3-isopropoxypropyl group.

N-Alkylation and N-Acylation Reactions

N-alkylation of the amine moiety introduces alkyl substituents onto the nitrogen atom. Traditional methods for N-alkylation often involve reactions with alkyl halides. nih.govresearchgate.net More advanced and sustainable catalytic strategies have been developed for the direct N-alkylation of amino compounds using alcohols, which produce water as the only byproduct. nih.govresearchgate.net These reactions can lead to mono- or di-N-alkylated products depending on the reaction conditions and the ratio of reactants. nih.govresearchgate.net For example, a ruthenium-based catalyst has proven effective for the N-alkylation of amino acid esters and amides with alcohols, proceeding with high retention of stereochemistry. nih.gov

N-acylation is the process of adding an acyl group to the amine. As discussed in the previous section, this is synonymous with amide bond formation and is a highly efficient reaction for primary amines. researchgate.net

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl Halide or Alcohol | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride or Anhydride | Amide |

Condensation Reactions, including Azomethine Formation

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imines, also known as Schiff bases or azomethines. orientjchem.orgnih.gov This reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. orientjchem.org The formation of the characteristic carbon-nitrogen double bond (C=N) is a key feature of these compounds. orientjchem.orgnih.gov

Studies on the reaction of the structurally similar 1-amino-3-propoxy-2-propanol with various aldehydes show the formation of both the expected azomethines and, interestingly, 1,3-oxazolidine rings through intramolecular cyclization involving the hydroxyl group. researchgate.net The ratio of these products can depend on the reaction conditions and the structure of the aldehyde used. researchgate.net The synthesis of azomethines is often catalyzed by acid and can be promoted by methods that remove the water formed during the reaction, such as azeotropic distillation. nih.govresearchgate.net

Reactions at the Hydroxyl Moiety

The primary hydroxyl group is also a key site for chemical modification, participating in reactions typical of primary alcohols.

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether through processes like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Esterification of the hydroxyl group is a common transformation, typically achieved by reacting the alcohol with a carboxylic acid or, more efficiently, with an acyl chloride or acid anhydride. google.com For example, fatty acid esters with amphoteric properties have been synthesized by heating amino alcohols like 2-amino-2-methyl-1,3-propanediol (B94268) with fatty acids, leading to the formation of an ester linkage at one of the hydroxyl groups and the elimination of water. google.com This demonstrates a direct pathway to ester derivatives from amino alcohols.

| Reaction Type | Reagent Example | Functional Group Formed |

| Etherification | Alkyl Halide (with base) | Ether (-OR) |

| Esterification | Acyl Chloride or Carboxylic Acid | Ester (-O-CO-R) |

Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol functional group in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uklibretexts.org

Partial oxidation to an aldehyde requires careful control of the reaction. A common method involves using an oxidizing agent like potassium dichromate(VI) acidified with dilute sulfuric acid, with the aldehyde being distilled off as it forms to prevent further oxidation. chemguide.co.uklibretexts.org Using an excess of the alcohol relative to the oxidizing agent also favors aldehyde formation. libretexts.org

RCH₂OH + 2[O] → RCOOH + H₂O libretexts.org

Tertiary alcohols are resistant to oxidation under these conditions because they lack a hydrogen atom on the carbon bearing the -OH group. libretexts.org

Stereochemical Control in Derivatization

The presence of two adjacent stereocenters in this compound makes stereochemical control a paramount consideration in its derivatization. The relative orientation of the amino and isopropoxy groups can direct the stereochemical course of reactions at or adjacent to these centers.

Diastereoselective Transformations of Chiral Centers

The generation of new stereocenters or the modification of existing ones in a diastereoselective manner is a key strategy in the synthesis of complex chiral molecules from precursors like this compound. This is often achieved by exploiting the inherent chirality of the starting material to influence the stereochemical outcome of a reaction.

One common approach involves the diastereoselective reduction of a ketone or imine derived from a chiral amino acid precursor. For instance, the synthesis of chiral 2-amino-3-phenylpropanol building blocks can be achieved with high diastereoselectivity through the asymmetric hydrogenation of a dehydroamino acid derivative. nih.gov This methodology, while not directly on the isopropoxy analog, highlights a powerful strategy where a chiral catalyst, such as one containing a DuPHOS ligand, directs the facial selectivity of hydrogenation, leading to high enantiomeric excess. nih.gov The existing stereocenter in the chiral backbone influences the approach of the hydrogenation catalyst, resulting in the preferential formation of one diastereomer.

Another strategy involves the stereoselective addition of nucleophiles to aldehydes or imines derived from chiral amino alcohols. For example, the reaction of chiral N-tert-butanesulfinyl imines with enolized zinc homoenolates derived from cyclopropanols proceeds in a highly regio- and stereoselective manner to produce vicinal anti-amino alcohols. The stereoselectivity is directed by the chiral sulfinyl group on the imine.

In the context of 2-amino-3-alkoxypropan-1-ol derivatives, diastereoselective epoxidation of an N-allyl-protected precursor presents a viable route to introduce new stereocenters with control. The existing stereocenters at C2 and C3 can direct the epoxidizing agent to one face of the double bond, leading to the formation of a single diastereomer of the resulting epoxide. The stereochemical outcome can be influenced by the choice of epoxidation reagent and the nature of the protecting groups on the amine and alcohol functionalities.

The table below summarizes representative diastereoselective transformations that are conceptually applicable to derivatives of this compound, based on analogous systems.

| Precursor Structure | Reaction Type | Reagents/Catalyst | Product Diastereoselectivity (d.r.) | Reference |

| N-Acyl-dehydroamino acid ester | Asymmetric Hydrogenation | Rh-DuPHOS | >95:5 | nih.gov |

| Chiral N-tert-butanesulfinyl imine | Nucleophilic Addition | Zinc homoenolate | >95:5 (anti) | |

| N-Allyl-2-amino-3-alkoxypropan-1-ol | Diastereoselective Epoxidation | m-CPBA | High, dependent on substrate |

Note: The data presented is based on analogous systems and serves to illustrate the principles of diastereoselective transformations.

Computational and Theoretical Investigations of 2 Amino 3 Isopropoxypropan 1 Ol

Molecular Dynamics Simulations for Conformational Flexibility

Interaction with Solvent and Other Small Molecules

Should computational and theoretical investigations of 2-Amino-3-isopropoxypropan-1-ol be published in the future, a detailed analysis as per the requested outline would become feasible.

Mechanistic Studies of Reactions via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating the complex reaction mechanisms involving amino alcohols such as this compound. These studies allow for the exploration of various potential reaction pathways, the identification of key intermediates, and the calculation of energetic barriers, which collectively provide a detailed molecular-level picture of the transformation.

A common reaction pathway for 1,2-amino alcohols is their condensation with aldehydes or ketones to form five-membered oxazolidine (B1195125) rings. mdpi.comwikipedia.org For this compound, this would involve the reaction of its amino and hydroxyl groups. Computational studies on analogous systems, such as the reaction of monoethanolamine with CO2, have demonstrated the utility of DFT calculations in mapping out the reaction coordinates and determining the roles of solvent and other participating molecules. acs.orgresearchgate.net

The elucidation of a reaction pathway hinges on the identification and characterization of its transition states—the highest energy points along the reaction coordinate. Computational methods are uniquely suited for this task, allowing for the determination of the geometry and energy of these fleeting structures.

For a molecule like this compound, a key reaction is the intramolecular cyclization or its reaction with other reagents to form heterocyclic structures. In the formation of an oxazolidine ring from an amino alcohol and an aldehyde, the reaction proceeds through an initial imine formation followed by an intramolecular nucleophilic attack of the hydroxyl group on the imine carbon. mdpi.com DFT calculations can model this entire sequence.

Table 1: Hypothetical Calculated Energetics for the Cyclization of this compound with Formaldehyde

| Species/Transition State | Description | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactants | This compound + Formaldehyde | 0.0 | - |

| TS1 | Transition state for imine formation | +15.2 | N-C(aldehyde) = 1.85, C-O(aldehyde) = 1.28 |

| Intermediate | Iminium ion intermediate | +5.7 | N=C(aldehyde) = 1.30 |

| TS2 | Transition state for ring closure | +10.8 | O(hydroxyl)-C(imine) = 2.10, N-C(imine) = 1.45 |

| Product | Oxazolidine derivative | -8.5 | O-C(imine) = 1.43, N-C(imine) = 1.47 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar amino alcohol reactions. It does not represent experimentally verified values for this compound.

The analysis of transition states often involves vibrational frequency calculations to confirm that the structure corresponds to a true saddle point on the potential energy surface (characterized by a single imaginary frequency). The insights gained from such analyses are critical for understanding the factors that control the reaction rate and selectivity.

Catalysts play a pivotal role in many chemical transformations, and understanding how they interact with substrates at a molecular level is key to designing more efficient catalytic systems. Computational modeling is an indispensable tool for studying these interactions.

In reactions involving amino alcohols, both Lewis acid and Brønsted base catalysts can be employed to enhance reactivity and control selectivity. nih.gov For instance, in the context of this compound, a Lewis acid catalyst could coordinate to the oxygen or nitrogen atoms, thereby activating the substrate for subsequent reactions.

Computational studies on silver(I)-catalyzed addition reactions of amino alcohols to olefins have shown that the nature of the catalyst can fundamentally alter the reaction mechanism. nih.gov For example, a catalyst system acting as a Brønsted base can deprotonate the hydroxyl group, promoting O-addition, whereas a Lewis acidic catalyst might favor N-addition by coordinating to both the nitrogen and oxygen atoms. nih.gov

Table 2: Illustrative DFT-Calculated Interaction Energies and Structural Changes for Catalyst-Substrate Complexes of this compound

| Catalyst Model | Substrate Binding Site | Interaction Energy (kcal/mol) | Change in N-H Bond Length (Å) | Change in O-H Bond Length (Å) |

| Ag(I) (Lewis Acid) | N and O atoms | -12.5 | +0.02 | +0.03 |

| Generic Base (e.g., Amine) | O-H group (H-bonding) | -5.8 | 0.00 | +0.05 |

| Generic Acid (e.g., H₃O⁺) | N atom (Protonation) | -25.0 | +0.08 | +0.01 |

Note: This table presents hypothetical data derived from the principles of catalyst-substrate interactions and findings from related computational studies. nih.gov It serves to illustrate the types of information that can be obtained from such modeling.

These models can reveal crucial details about the binding mode of the substrate to the catalyst, the electronic effects of the catalyst on the substrate, and how these interactions lower the activation energy of the reaction. For example, DFT calculations can identify key non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize the transition state and dictate the stereochemical outcome of the reaction. chemrxiv.org

Advanced Spectroscopic Characterization Techniques Applied to 2 Amino 3 Isopropoxypropan 1 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules. For derivatives of 2-Amino-3-isopropoxypropan-1-ol, with their various functional groups and chiral centers, NMR is indispensable.

The synthesis of this compound derivatives can often lead to the formation of a mixture of regio- and stereoisomers. Distinguishing between these isomers is critical for understanding their chemical and biological properties. One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerful tools for this purpose.

For instance, in the case of substituted oxazaphospholidin-2-ones derived from chiral amino alcohols, 1D and 2D NMR can establish the absolute configuration at the phosphorus atom. documentsdelivered.com Stereospecific differences in chemical shifts and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments allow for the differentiation of diastereomers. documentsdelivered.com The spatial proximity of specific protons, as revealed by NOESY, provides definitive evidence for the relative orientation of substituents, thereby confirming the stereochemistry of each isomer.

Table 1: Illustrative ¹H NMR Chemical Shift Data for Distinguishing Isomers

| Proton | Isomer A (ppm) | Isomer B (ppm) | Key Differentiating Feature |

| H-2 | 3.85 | 4.15 | Downfield shift in Isomer B due to anisotropic effects of a nearby substituent. |

| -CH(CH₃)₂ | 1.15 (d, 6H) | 1.20 (d, 6H) | Subtle shift differences in the isopropyl group protons. |

| -NH₂ | 2.50 (br s) | 2.65 (br s) | Broad singlet, position can be solvent and concentration dependent. |

| -OH | 3.10 (t) | 3.25 (t) | Coupling to adjacent methylene (B1212753) protons. |

This table is illustrative and actual chemical shifts will vary depending on the specific derivative and solvent used.

Molecules are not static entities; they undergo various dynamic processes, including conformational changes. Dynamic NMR (DNMR) spectroscopy is a technique used to study these processes that occur on the NMR timescale. By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of NMR signals, which provides information about the energy barriers of conformational exchange.

For derivatives of this compound, restricted rotation around single bonds and the puckering of any ring systems can be investigated using DNMR. For example, the coalescence of signals from two exchanging sites as the temperature is increased can be used to calculate the free energy of activation for the conformational change. These studies are crucial for understanding the flexibility of the molecule and how it might influence its interactions with other molecules.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret due to signal overlap. utoronto.ca In such cases, multi-dimensional NMR experiments are essential for unambiguous signal assignment. utoronto.ca These techniques "spread out" the spectral information into two or more dimensions, significantly improving resolution. utoronto.ca

Common multi-dimensional NMR experiments include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. This is invaluable for assigning carbon and nitrogen signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and heteronuclei over two or three bonds, providing information about the connectivity of different functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, which is crucial for determining stereochemistry and conformation.

The combination of these techniques allows for a complete and detailed assignment of all proton, carbon, and other relevant nuclei in the molecule, even in cases of significant structural complexity. utoronto.canih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule. These techniques are particularly sensitive to the types of chemical bonds present and their environment.

Intramolecular hydrogen bonding can have a significant impact on the conformation and properties of a molecule. In derivatives of this compound, hydrogen bonds can form between the hydroxyl and amino groups, or with other functional groups present in the molecule.

FT-IR spectroscopy is a powerful tool for studying hydrogen bonding. mdpi.com The O-H and N-H stretching frequencies are particularly sensitive to hydrogen bond formation. A free O-H stretch typically appears as a sharp band around 3600 cm⁻¹, while a hydrogen-bonded O-H stretch is broadened and shifted to a lower frequency. By analyzing the position and shape of these bands, the presence and strength of intramolecular hydrogen bonds can be inferred.

Table 2: Typical FT-IR Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Comments |

| O-H | Stretching (free) | ~3600 | Sharp band |

| O-H | Stretching (H-bonded) | 3200-3500 | Broad band |

| N-H | Stretching | 3300-3500 | Can be one or two bands for a primary amine. core.ac.uk |

| C-H | Stretching | 2850-3000 | |

| C-O | Stretching | 1050-1150 | |

| C-N | Stretching | 1020-1250 |

This table provides general ranges; specific values depend on the molecular structure and environment.

Both FT-IR and Raman spectroscopy can be used to monitor the progress of chemical reactions in real-time. irdg.orgamericanpharmaceuticalreview.com This is achieved by observing the disappearance of vibrational bands corresponding to the reactants and the appearance of bands associated with the products.

For example, in a reaction where the amino group of a this compound derivative is being modified, the changes in the N-H stretching and bending vibrations can be followed. Similarly, if a new functional group is introduced, its characteristic vibrational signature will appear in the spectrum. This in-situ monitoring provides valuable kinetic and mechanistic information, helping to optimize reaction conditions. americanpharmaceuticalreview.com The non-destructive nature of these techniques and the ability to acquire data in real-time make them powerful tools for process analytical chemistry. americanpharmaceuticalreview.com

Mass Spectrometry (MS) in Reaction Monitoring and High-Resolution Analysis

Mass spectrometry has emerged as an indispensable analytical tool in the study of chemical reactions involving this compound and its derivatives. Its high sensitivity, speed, and ability to provide detailed molecular weight information make it ideal for tracking reaction progress, identifying unknown species, and confirming product structures. High-resolution mass spectrometry (HRMS) further enhances these capabilities by providing highly accurate mass measurements, which allow for the determination of elemental compositions.

Elucidation of Reaction Intermediates and Products

The real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms and optimizing conditions. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with mass spectrometry allow for the direct analysis of reaction aliquots with minimal sample preparation. This enables the observation of transient intermediates that may not be detectable by other methods.

In the synthesis of derivatives of this compound, for instance, in a derivatization reaction targeting the primary amine, mass spectrometry can be used to track the consumption of the starting material and the formation of the product. By analyzing the reaction mixture at various time points, a kinetic profile of the reaction can be constructed. More importantly, low-concentration or short-lived intermediates can be identified by their unique mass-to-charge (m/z) ratios.

For example, in a hypothetical reaction where this compound is reacted with an acylating agent, LC-MS analysis could reveal not only the starting material and the final acylated product but also potential di-acylated byproducts or partially reacted intermediates. High-resolution mass spectrometry would provide the exact masses of these species, allowing for the confident assignment of their elemental formulas and thus their structures.

Table 1: Hypothetical LC-MS Monitoring of a Derivatization Reaction This table illustrates how LC-MS data can be used to monitor the progress of a reaction involving this compound.

| Time Point | Observed m/z | Proposed Species | Relative Abundance (%) | Notes |

|---|---|---|---|---|

| T = 0 min | 134.1175 | This compound [M+H]+ | 100 | Reaction start |

| T = 30 min | 134.1175 | This compound [M+H]+ | 45 | Starting material consumed |

| T = 30 min | 202.1594 | Mono-acylated Product [M+H]+ | 52 | Primary product formation |

| T = 30 min | 270.2013 | Di-acylated Byproduct [M+H]+ | 3 | Minor byproduct detected |

| T = 120 min | 134.1175 | This compound [M+H]+ | <1 | Reaction completion |

| T = 120 min | 202.1594 | Mono-acylated Product [M+H]+ | 96 | Major product |

| T = 120 min | 270.2013 | Di-acylated Byproduct [M+H]+ | 4 | Byproduct stable |

Isotopic Labeling Studies by Mass Spectrometry

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the pathways of atoms through chemical reactions and biological systems. libretexts.org By strategically replacing atoms in a reactant with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N), researchers can definitively track the fate of specific molecular fragments. nih.govbiorxiv.org

In the context of this compound, isotopic labeling can provide unambiguous evidence for reaction mechanisms. For example, to confirm which functional group (the amine or the hydroxyl) is more reactive under certain conditions, one could synthesize a version of the molecule with a ¹⁵N-labeled amino group. Upon reaction and subsequent MS analysis, the location of the ¹⁵N atom in the product molecule would reveal the reaction site.

This approach is also central to quantitative mass spectrometry. nih.gov In a technique known as chemical isotope labeling, a sample is derivatized with a "light" isotopic reagent, while a standard or control sample is derivatized with a "heavy" version of the same reagent. acs.org The samples are then mixed and analyzed together. The resulting mass spectra show pairs of peaks for each analyte, separated by a specific mass difference corresponding to the isotopic labels. The ratio of the intensities of these peak pairs allows for precise relative quantification. nih.govacs.org

Table 2: Example of Isotopic Labeling in MS for Quantitative Analysis This table shows a hypothetical mass spectrum view of a peptide derived from a reaction with this compound, quantified using a light (¹²C) and heavy (¹³C) labeling strategy.

| Analyte | Label | Expected m/z [M+H]+ | Observed Intensity | Calculated Ratio (Heavy/Light) |

|---|---|---|---|---|

| Product A | Light (¹²C-Dansyl) | 367.2051 | 8.5 x 105 | 2.0 |

| Product A | Heavy (¹³C₆-Dansyl) | 373.2252 | 1.7 x 106 | |

| Product B | Light (¹²C-Dansyl) | 412.2315 | 1.2 x 106 | 0.5 |

| Product B | Heavy (¹³C₆-Dansyl) | 418.2516 | 6.0 x 105 |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

As this compound is a chiral molecule, containing a stereocenter at the second carbon, methods to determine its enantiomeric purity and absolute configuration (R or S) are critical. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is a primary tool for this purpose. The most common chiroptical technique is Circular Dichroism (CD) spectroscopy.

While simple amino alcohols may not possess a strong chromophore to give a measurable CD signal in an accessible wavelength range, this can be overcome by chemical derivatization. nih.gov By reacting the amino alcohol with a chromophoric agent, a new molecule is formed that exhibits characteristic CD signals. nih.gov The sign and magnitude of these signals can be directly related to the stereochemistry of the original molecule.

The determination of enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) is a key application. acs.org A sample of pure R-enantiomer will produce a CD spectrum that is a mirror image of the spectrum for the pure S-enantiomer. A racemic mixture will be CD-silent. For a scalemic mixture (a non-racemic mixture of enantiomers), the magnitude of the CD signal is directly proportional to the excess of one enantiomer over the other. nih.gov By comparing the signal of an unknown sample to that of a pure enantiomeric standard, its enantiomeric purity can be accurately determined. libretexts.org

Determining the absolute configuration often involves comparing the experimentally observed CD spectrum to a reference standard of known configuration. rsc.org For example, if the (R)-enantiomer of a derivative is known to produce a positive Cotton effect (a positive peak in the CD spectrum) at a certain wavelength, then a sample of unknown configuration that also shows a positive Cotton effect at that wavelength can be assigned the R-configuration. nih.gov This approach is a powerful, non-destructive method for stereochemical assignment. rsc.orgnih.gov

Table 3: Chiroptical Data for Determining Enantiomeric Purity This table presents hypothetical Circular Dichroism (CD) data for derivatized this compound, illustrating its use in determining enantiomeric purity.

| Sample | Enantiomeric Composition (%R / %S) | CD Signal (mdeg) at λmax | Calculated Enantiomeric Excess (e.e.) | Assigned Absolute Configuration |

|---|---|---|---|---|

| Standard 1 | 100 / 0 | +15.2 | 100% R | R |

| Standard 2 | 0 / 100 | -15.2 | 100% S | S |

| Standard 3 | 50 / 50 | 0.0 | 0% (Racemic) | N/A |

| Unknown A | Unknown | +11.4 | 75% R | R |

| Unknown B | Unknown | -3.8 | 25% S | S |

| Unknown C | Unknown | +7.6 | 50% R | R |

Applications of 2 Amino 3 Isopropoxypropan 1 Ol in Advanced Organic Synthesis

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The presence of a stereocenter and multiple coordination sites in 2-Amino-3-isopropoxypropan-1-ol makes it an attractive scaffold for the development of chiral auxiliaries and ligands for asymmetric catalysis. These derivatives are instrumental in transferring stereochemical information to a prochiral substrate, leading to the preferential formation of one enantiomer over the other.

Enantioselective Transformations Mediated by this compound Derivatives

Derivatives of chiral amino alcohols, a class to which this compound belongs, are effective in a variety of enantioselective transformations. For instance, new series of chiral catalysts containing N,O-heterocycles derived from natural amino acids have demonstrated high enantioselectivity in the addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net This reaction serves as a benchmark for testing the efficacy of new chiral catalysts, with some systems achieving excellent enantiomeric excesses (ee) of up to 98%. researchgate.net While direct studies on this compound derivatives in this specific reaction are not extensively documented, the principle highlights the potential of this class of compounds. The amino and hydroxyl groups can be readily modified to create bidentate ligands that coordinate with metal centers, forming a chiral environment that dictates the facial selectivity of nucleophilic attack on the aldehyde.

Design and Synthesis of Novel Chiral Catalysts

The synthesis of novel chiral catalysts often involves the incorporation of a chiral backbone, such as that provided by this compound. The amino and alcohol functionalities serve as handles for further chemical modification, allowing for the attachment of various coordinating groups or sterically demanding substituents. nih.gov This modular approach enables the fine-tuning of the catalyst's electronic and steric properties to optimize its performance in a specific asymmetric reaction. For example, the binaphthyl scaffold has been a popular choice for creating efficient chiral ligands and catalysts. nih.gov Similarly, the straightforward and efficient synthesis of functionalized aminopropylphosphonates from N-protected (aziridin-2-yl)methylphosphonates demonstrates a strategy for creating chiral ligands where the amino and other functional groups are key to their synthetic utility. nih.gov

Building Block in the Synthesis of Complex Organic Molecules

Beyond its role in catalysis, this compound serves as a fundamental building block for constructing more elaborate and functionally rich organic molecules. sigmaaldrich.com Its defined stereochemistry and multiple reactive sites allow for the stepwise and controlled assembly of complex structures.

Precursor for Pharmaceutical Intermediates (Excluding Direct Drug Development)

Chiral amino alcohols and their derivatives are crucial intermediates in the synthesis of many pharmaceuticals. mdpi.comresearchgate.net While not a direct therapeutic agent itself, this compound can serve as a precursor to key chiral fragments required for the total synthesis of complex drug molecules. For example, the synthesis of enantiomerically enriched functionalized diethyl 2-amino-3-hydroxypropylphosphonates has been developed from N-protected (aziridin-2-yl)methylphosphonates through a regioselective aziridine (B145994) ring-opening reaction. nih.gov This highlights a synthetic pathway where a molecule with a similar 2-amino-1-ol structure is a key intermediate. The isopropoxy group in this compound can offer advantages in terms of solubility and steric influence in subsequent synthetic steps.

Table 1: Examples of Chiral Intermediates Synthesized from Amino Alcohol Precursors

| Precursor Class | Synthetic Transformation | Chiral Intermediate | Relevance |

| N-protected (aziridin-2-yl)methylphosphonates | Regiospecific ring-opening with nucleophiles | Enantiomerically enriched 2-amino-3-substituted propylphosphonates | Precursors for phosphonate (B1237965) analogues of amino acids. nih.gov |

| Chiral Amino Alcohols | Derivatization to N,O-heterocycles | Chiral N,O-heterocyclic ligands | Catalysts for enantioselective additions. researchgate.net |

This table is illustrative and provides examples of transformations involving the broader class of amino alcohols.

Construction of Polyfunctionalized Scaffolds

The ability to selectively functionalize the amino and hydroxyl groups of this compound makes it an ideal starting material for the synthesis of polyfunctionalized scaffolds. whiterose.ac.uk These scaffolds serve as a three-dimensional framework onto which other molecular fragments can be attached, leading to libraries of diverse compounds for various applications, including drug discovery. Amino acids and their derivatives are widely used as hubs for creating such scaffolds due to their biocompatibility and the availability of orthogonal protecting group strategies. mdpi.com The isopropoxy group adds a lipophilic character to one arm of the scaffold derived from this compound, potentially influencing its interaction with biological targets or its solubility in different media.

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The functional groups of this compound—the primary amine and the primary alcohol—are classic participants in a variety of MCRs.

While specific literature detailing the use of this compound in MCRs is not abundant, its structural motifs are common in reactants for well-known MCRs. For instance, the amino group can participate in Ugi or Passerini-type reactions, while the hydroxyl group could be involved in reactions like the Hantzsch pyridine (B92270) synthesis. The presence of the isopropoxy group can introduce unique steric and electronic effects that could influence the reaction's outcome and the properties of the resulting complex molecule. The potential for this compound to act as a versatile building block in the discovery of novel MCRs and the synthesis of diverse molecular libraries remains a promising area for future research.

Exploration of Reaction Scope and Efficiency

The synthetic utility of this compound is predicated on the reactivity of its primary amine and primary hydroxyl functionalities. These groups can be selectively manipulated to participate in a wide array of chemical transformations, paving the way for the synthesis of diverse and structurally complex molecules.

A plausible and efficient route to a class of compounds inclusive of this compound, specifically syn-2-alkoxy-3-amino-3-arylpropan-1-ols, involves the reductive ring-opening of cis-3-alkoxy-4-aryl-β-lactams. nih.gov This method, utilizing a reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent, offers a diastereoselective pathway to the desired 1,2-amino alcohol scaffold. The efficiency of this transformation is generally high, providing good to excellent yields of the target compounds.

The general transformation can be represented as follows:

cis-3-alkoxy-4-aryl-β-lactam + LiAlH₄ → syn-2-alkoxy-3-amino-3-arylpropan-1-ol

While specific data for the isopropoxy-substituted, non-aryl variant is not available in published literature, the reaction scope can be inferred from related transformations. The following table illustrates the potential efficiency of such a synthetic approach based on analogous systems.

Table 1: Illustrative Reaction Efficiency for the Synthesis of 2-Alkoxy-3-aminopropan-1-ols via Reductive Ring-Opening

| Entry | R Group (Alkoxy) | Aryl Group | Yield (%) |

| 1 | Methoxy | Phenyl | 85 |

| 2 | Ethoxy | 4-Chlorophenyl | 82 |

| 3 | Benzyloxy | Naphthyl | 78 |

| 4 | Isopropoxy | -(hypothetical) | ~80-90 (estimated) |

Entry 4 is a hypothetical projection for this compound based on the efficiency of related reactions.

Furthermore, the primary amine of this compound can readily undergo a variety of transformations, including acylation, sulfonylation, and reductive amination, to introduce diverse functional groups. The primary hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be etherified or esterified to append other molecular fragments. The chemoselectivity of these reactions can be controlled through the use of appropriate protecting groups, allowing for a stepwise and controlled elaboration of the molecular scaffold.

High-Throughput Synthesis Methodologies

The modular nature of the synthesis of 2-amino-3-alkoxypropan-1-ols lends itself well to high-throughput synthesis methodologies. The development of parallel synthesis techniques would enable the rapid generation of a library of analogs with diverse substituents, which is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

One can envision a high-throughput approach based on the aminolysis of a suitable chiral epoxide precursor. For instance, a chiral glycidyl (B131873) ether bearing the isopropoxy group could be subjected to ring-opening with a variety of nitrogen nucleophiles in a parallel format. This strategy would allow for the rapid exploration of the amine functionality.

Table 2: Conceptual High-Throughput Synthesis of this compound Analogs

| Well Plate Position | Amine Nucleophile | Resulting N-Substituent |

| A1 | Ammonia (B1221849) | -H |

| A2 | Benzylamine | -Benzyl |

| A3 | Aniline | -Phenyl |

| A4 | Morpholine | -Morpholinyl |

This parallel synthesis approach, combined with automated purification and analysis, would significantly accelerate the discovery of novel compounds derived from the this compound scaffold. The efficiency and success of such high-throughput campaigns would be contingent on the development of robust and general reaction conditions applicable to a wide range of substrates.

Potential in Materials Science and Specialty Chemical Development

Monomer or Building Block in Polymer Chemistry

The ability of 2-Amino-3-isopropoxypropan-1-ol to act as a monomer is a key area of its application, particularly in the synthesis of polyurethanes and polyamines.

The amine and hydroxyl functionalities of this compound can readily react with isocyanates to form polyurethane derivatives. The hydroxyl group reacts with an isocyanate group to form a urethane (B1682113) linkage, while the amine group can react to form a urea (B33335) linkage. This dual reactivity allows for the creation of complex polyurethane and polyurea networks. The general reaction for the formation of a urethane linkage is as follows:

Similarly, polyamine derivatives can be synthesized through various chemical pathways, such as by reacting the amine group with alkyl dihalides or through ring-opening polymerization of aziridines, although specific synthesis routes involving this compound are not yet extensively documented in publicly available research. The synthesis of polyamines is a broad field with various methods that could potentially be adapted for this specific monomer. sigmaaldrich.com

The incorporation of this compound into polymer chains allows for the fine-tuning of material properties. The isopropoxy side chain can introduce flexibility and alter the polarity of the polymer. By varying the concentration of this monomer within a copolymer, researchers can control properties such as the glass transition temperature, mechanical strength, and surface energy of the resulting specialty polymer. This tunability is crucial for developing materials for specific, high-performance applications.

Component in the Development of Functional Materials

The unique structure of this compound also lends itself to the development of advanced functional materials with specific optical or electronic properties.

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. While direct research linking this compound to AIE is limited, the general principle involves creating molecules with restricted intramolecular rotation in the aggregated state. The structure of this amino alcohol could potentially be integrated into AIE-active molecules, where its functional groups can be used to attach to or form part of a larger chromophore system designed to exhibit AIE.

The development of novel optoelectronic and magnetic materials often relies on the precise arrangement of functional groups within a material's structure. The amine and hydroxyl groups of this compound can serve as coordination sites for metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or magnetic properties. However, specific research demonstrating the use of this compound in such applications is not yet prevalent.

Role in Surface Chemistry and Coating Applications

The functional groups of this compound make it a candidate for modifying the surfaces of various materials to enhance properties such as adhesion, wettability, and biocompatibility. The amine group can be used to graft the molecule onto surfaces containing, for example, carboxylic acid or epoxy groups. Such modifications can be critical in the formulation of advanced coatings, adhesives, and biomedical implants. The isopropoxy group can also influence the surface energy of a coating, potentially leading to hydrophobic or oleophobic properties.

Future Research Directions and Emerging Trends for 2 Amino 3 Isopropoxypropan 1 Ol

Advancements in Sustainable Synthesis and Green Chemistry

The chemical industry's shift towards sustainability is driving research into environmentally benign manufacturing processes. For 2-Amino-3-isopropoxypropan-1-ol, this involves exploring renewable feedstocks, minimizing waste, and utilizing less hazardous reagents.

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. semanticscholar.org Enzymes operate under mild conditions, often in aqueous media, and can provide exquisite control over stereochemistry, which is crucial for producing enantiomerically pure amino alcohols.

Future research will likely focus on identifying or engineering enzymes for the efficient synthesis of this compound. Key enzyme classes of interest include:

Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a corresponding keto alcohol precursor, 1-hydroxy-3-isopropoxypropan-2-one, to yield the desired chiral amino alcohol. The use of ω-transaminases is particularly attractive as they can convert ketones directly into chiral amines with high enantiomeric excess. researchgate.net

Amino Acid Dehydrogenases (AADHs): Engineered AADHs can be employed for the reductive amination of α-hydroxy ketones. frontiersin.org This one-step synthesis from a readily available precursor using ammonia (B1221849) as the amine source is highly atom-economical. frontiersin.orgnih.gov

Lipases and Esterases: These hydrolases are well-established for the kinetic resolution of racemic mixtures. A potential chemoenzymatic route could involve the chemical synthesis of a racemic mixture of this compound followed by enzymatic resolution to isolate the desired stereoisomer.

Table 1: Potential Biocatalytic Strategies for this compound Synthesis

| Strategy | Enzyme Class | Potential Precursor | Key Advantages |

|---|---|---|---|

| Asymmetric Synthesis | Transaminase (TA) | 1-hydroxy-3-isopropoxypropan-2-one | High stereoselectivity, mild conditions. |

| Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | 1-hydroxy-3-isopropoxypropan-2-one | Uses inexpensive ammonia, high atom economy. frontiersin.org |

| Kinetic Resolution | Lipase/Esterase | Racemic this compound | High enantiomeric purity of one isomer. |

| Multi-Enzyme Cascade | Combination of enzymes | Simple starting materials | Reduced workup, improved process efficiency. semanticscholar.org |

Flow chemistry, or continuous processing, is emerging as a powerful technology for pharmaceutical and fine chemical manufacturing. asymchem.comajinomoto.com Performing reactions in a continuous stream through a reactor offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. ajinomoto.commdpi.com

For the synthesis of this compound, flow chemistry could enable:

Improved Safety: Reactions involving hazardous reagents or unstable intermediates can be performed more safely as only small volumes are reacting at any given time. ajinomoto.com

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is critical for selective and high-yielding reactions. mdpi.com

Seamless Integration: Flow processes allow for the integration of synthesis, workup, and purification steps, leading to a more streamlined and automated manufacturing process. asymchem.com

Process Intensification: Flow chemistry can significantly reduce reaction times and reactor footprints, leading to higher productivity and lower capital costs. ajinomoto.com

Future research will explore the adaptation of existing synthetic routes for this compound to continuous flow systems and the development of novel routes that leverage the unique capabilities of flow technology.

Table 2: Comparison of Batch vs. Continuous Flow Processing for Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. ajinomoto.com |

| Process Control | Difficult to control temperature and mixing uniformly. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Scalability | Challenging; often requires re-optimization of conditions. | Straightforward scaling by running the system for longer. ajinomoto.com |

| Efficiency | Can lead to lower yields and more byproducts. | Often results in higher yields and product purity. ajinomoto.com |

| Footprint | Requires large reactors and significant plant space. | Compact, modular systems with a smaller footprint. mdpi.com |

Exploration of Novel Catalytic and Stereoselective Transformations

The development of new catalytic systems is paramount for accessing complex molecules like this compound with high efficiency and selectivity.

Visible-light photoredox catalysis and electrocatalysis have emerged as powerful and sustainable tools in organic synthesis. rsc.org These methods utilize light or electricity to drive chemical reactions, often under very mild conditions.

Photocatalysis: This technique can be used to generate reactive radical intermediates from alcohols or amines, enabling novel bond formations. rsc.orgrsc.orgacs.org Future research could develop photocatalytic methods for the direct C-H amination of an isopropoxypropane backbone or for coupling reactions to build the amino alcohol structure. acs.org

Electrocatalysis: Electrochemical synthesis avoids the use of stoichiometric chemical oxidants or reductants, generating less waste. Recent advancements have shown the potential for highly stereoselective electrocatalytic methods for producing amino alcohols, offering a green and efficient pathway that could be applied to the synthesis of this compound. youtube.com

Table 3: Emerging Catalytic Strategies

| Catalytic Method | Energy Source | Potential Application for Synthesis | Key Advantages |

|---|---|---|---|

| Photoredox Catalysis | Visible Light | C-H functionalization, C-N bond formation. rsc.org | Mild, physiologically compatible conditions; access to unique reaction pathways. rsc.org |

| Electrocatalysis | Electricity | Reductive amination, asymmetric synthesis. youtube.com | Avoids chemical reagents, scalable, high control. youtube.com |

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing new asymmetric methods to control the 3D arrangement of atoms during the synthesis of this compound is a critical research area.

Future efforts will likely focus on:

Novel Chiral Catalysts: Designing new transition metal catalysts with sophisticated chiral ligands to induce high stereoselectivity in amination or reduction reactions.

Organocatalysis: Utilizing small, metal-free organic molecules as catalysts for asymmetric transformations, which is a key area of green chemistry.

Substrate Control: Modifying the precursor molecule to include a chiral auxiliary that directs the stereochemical outcome of a subsequent reaction, followed by its removal.

The ultimate goal is to develop catalytic systems that provide reliable and predictable access to any desired stereoisomer of this compound in high purity.

Integration with Advanced Computational Design and Artificial Intelligence

The synergy between computational chemistry, artificial intelligence (AI), and synthetic chemistry is set to revolutionize how molecules are designed and made. youtube.com For this compound, these tools can accelerate development at multiple stages.

Synthesis Planning: AI algorithms can analyze the vast body of chemical literature to propose novel and efficient synthetic routes, potentially identifying pathways that a human chemist might overlook. youtube.com

Catalyst Design: Computational modeling can be used to design new enzymes or chemical catalysts with enhanced activity and selectivity for specific reactions, such as the asymmetric synthesis of the target amino alcohol. nih.gov

Reaction Optimization: Machine learning models can predict the outcome of reactions under different conditions (e.g., temperature, solvent, catalyst loading), allowing for rapid in silico optimization and reducing the number of experiments needed in the lab.

Generative Models: Generative AI can propose entirely new molecular structures with desired properties, and as a byproduct, can also generate a plausible synthetic recipe for its creation. youtube.commit.edu

The integration of AI promises to create a closed loop of design, synthesis, and testing, dramatically shortening the timeline for developing optimized manufacturing processes for complex molecules.

Table 4: Role of AI and Computational Design in the Synthesis Lifecycle

| Stage | Application of AI/Computational Tools | Expected Outcome |

|---|---|---|

| Discovery | Generative AI, Virtual Screening | Proposal of novel, synthesizable structures with desired properties. youtube.com |

| Route Design | Retrosynthesis Prediction Algorithms | Identification of efficient and sustainable synthetic pathways. |

| Catalyst Development | Protein Design Software, Molecular Modeling | Design of highly selective biocatalysts or chemocatalysts. nih.gov |

| Process Optimization | Machine Learning Models | Rapid optimization of reaction conditions, maximizing yield and minimizing waste. |

Compound Names Mentioned

Broader Applications in Interdisciplinary Fields

The functional groups of this compound make it an attractive building block for materials with applications beyond traditional chemistry, particularly in the development of sensors and advanced separation media.

The development of fluorescent chemosensors for detecting ions and small molecules is a rapidly growing field. frontiersin.org The amine and alcohol moieties on this compound can be functionalized with fluorophores and recognition sites to create highly sensitive and selective probes. rsc.org For example, derivatives can be designed where the binding of a specific metal ion alters the electronic properties of the molecule, leading to a detectable change in fluorescence (a "turn-on" or "turn-off" response). frontiersin.orgacs.org

The presence of both amino and hydroxyl groups allows for the creation of probes that can interact with analytes through multiple pathways, potentially enhancing selectivity. nih.gov For instance, amino-functionalized materials have been shown to be effective in detecting metal ions like Fe³⁺ and other analytes through fluorescence quenching. acs.orgnih.govnih.gov By strategically modifying the this compound backbone with different chromophores and binding units, a diverse library of sensors can be synthesized for environmental monitoring, medical diagnostics, and cellular imaging. ugm.ac.idnih.govugm.ac.id

Table 3: Potential Chemosensor Derivatives and Their Target Analytes

| Sensor Derivative Base | Functional Group Added | Target Analyte | Sensing Mechanism | Detection Limit (Illustrative) |

|---|---|---|---|---|

| This compound | N-Dansyl | H⁺ (pH) | Photoinduced Electron Transfer (PET) | pH 4-6 range |

| This compound | Rhodamine B isothiocyanate | Cu²⁺ | Spirolactam Ring Opening | 1 µM |

| This compound | Naphthalimide | Fe³⁺ | Fluorescence Quenching | 5 µM |

| This compound | Pyrenecarboxaldehyde | Cyanide (CN⁻) | Nucleophilic Addition | 10 µM |

Membrane-based separation is a cost-effective and energy-efficient alternative to traditional processes like distillation or absorption. distantreader.orgresearchgate.net The structural features of this compound make it and its derivatives promising candidates for creating advanced separation membranes.

The amine group can be leveraged for CO₂ capture from flue gas or natural gas. wikipedia.orgbohrium.com When incorporated into a polymer matrix or used to functionalize a membrane surface, the amino groups can reversibly react with CO₂, facilitating its transport across the membrane and leading to high selectivity for CO₂ over other gases like N₂ or CH₄. wikipedia.orgmdpi.com This approach, known as facilitated transport, is a key strategy in developing next-generation carbon capture technologies. mdpi.com

Furthermore, the inherent chirality of this compound makes it a valuable building block for chiral separation media. Derivatives can be immobilized onto a stationary phase for high-performance liquid chromatography (HPLC) or incorporated into membranes to resolve racemic mixtures of other chiral compounds, which is of critical importance in the pharmaceutical industry. utwente.nlgoogle.com Porous organic cages and other supramolecular structures based on chiral building blocks have shown success in the enantioselective recognition of molecules. mdpi.com

Table 4: Potential Performance of Membranes Functionalized with this compound Derivatives

| Application | Membrane Type | Target Separation | Performance Metric | Illustrative Value |

|---|---|---|---|---|

| Gas Separation | Polymer Blend Membrane | CO₂ / N₂ | Selectivity | 45 |

| Gas Separation | Mixed Matrix Membrane | CO₂ / CH₄ | CO₂ Permeability (Barrer) | 950 |

| Pervaporation | Functionalized Ceramic | Water / Ethanol | Separation Factor | 150 |

| Chiral Resolution | Chiral Stationary Phase | Racemic Amine | Enantiomeric Excess (ee%) | >98% |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-3-isopropoxypropan-1-ol with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example:

Isopropoxy Group Introduction : React a precursor (e.g., 3-chloropropanol) with isopropyl alcohol under basic conditions to form the ether linkage.

Amino Group Incorporation : Use reductive amination with ammonia or a protected amine source, followed by deprotection if necessary.

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography or recrystallization to minimize impurities. Yield improvements (e.g., 60–80%) can be achieved by optimizing solvent polarity and temperature .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS Category 1A/1B/1C) .

- Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis.

- Emergency Measures : Use acid-neutralizing agents (e.g., sodium bicarbonate) for accidental spills. Ensure access to emergency eyewash stations and showers .

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm molecular structure and functional groups (e.g., isopropoxy at δ 1.1–1.3 ppm).

- Infrared (IR) Spectroscopy : Identify O–H (3200–3600 cm) and N–H (3300–3500 cm) stretches.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] at m/z 148.2) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved during characterization?

- Strategies :